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Cat. No.: B10825302

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-SB-487 is a synthetic compound identified by the CAS number 1399049-81-0. It is a
notable pharmacological tool due to its dual activity as a potent antagonist of the G protein-
coupled receptor 55 (GPR55) and a partial agonist of the cannabinoid receptor type 2 (CB2).[1]
This unique profile allows for the modulation of two distinct signaling pathways implicated in a
variety of physiological and pathological processes, including inflammation, pain, and cancer.

[1]

This technical guide provides a comprehensive overview of the chemical properties,
pharmacological activity, and potential therapeutic applications of PSB-SB-487, based on
available scientific literature.

Chemical and Physical Properties

PSB-SB-487 is a coumarin derivative.[1] Its fundamental properties are summarized in the
table below.
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Property Value
5-hydroxy-3-(2-hydroxybenzyl)-7-(2-

UPAC Name me:/hylnoian(-z-yslg-zH-)(/:hrom):a)n-z-(one

CAS Number 1399049-81-0

Molecular Formula C26H3204

Molecular Weight 408.53 g/mol

Appearance White to off-white solid

Pharmacological Data

PSB-SB-487 exhibits a distinct pharmacological profile characterized by its interaction with two
key receptors of the endocannabinoid system and related signaling pathways.

Receptor Binding Affinity

The following table summarizes the reported binding affinities (Ki) of PSB-SB-487 for
cannabinoid receptors.

Receptor Ki (nM) Species Assay Type

Radioligand binding
Human CB1 1170 Human

assay

Radioligand binding
Human CB2 292 Human

assay

Data sourced from MedchemExpress product information, citing Rempel, V., et al. (2013). J
Med Chem, 56(11), 4798-810.[1]

Functional Activity

PSB-SB-487 acts as an antagonist at the GPR55 receptor and a partial agonist at the CB2
receptor.
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Receptor Functional Activity
GPR55 Antagonist
CB2 Partial Agonist

Signaling Pathways

The dual action of PSB-SB-487 on GPR55 and CB2 receptors allows it to modulate multiple
downstream signaling cascades. The following diagrams illustrate the general signaling
pathways associated with these receptors and the expected impact of PSB-SB-487.
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Figure 1: GPR55 Signaling Pathway Antagonism by PSB-SB-487.
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Figure 2: CB2 Receptor Signaling Pathway Activation by PSB-SB-487.

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological characterization of PSB-
SB-487 are described in the primary literature. The key methodologies are outlined below. For
complete experimental details, readers are directed to the cited publication.

Synthesis of PSB-SB-487

The synthesis of PSB-SB-487 involves a multi-step organic synthesis process, likely starting
from commercially available precursors to construct the coumarin core, followed by the
introduction of the benzyl and the 2-methylnonan-2-yl moieties. A general synthetic approach
for similar coumarin derivatives often involves condensation reactions, such as the Pechmann,
Perkin, or Knoevenagel reactions, to form the heterocyclic ring system.

A detailed, step-by-step synthesis protocol is available in Rempel, V., et al. (2013). J Med
Chem, 56(11), 4798-810.

Radioligand Binding Assays

Competitive radioligand binding assays are employed to determine the binding affinity (Ki) of
PSB-SB-487 for the human CB1 and CB2 receptors. These assays typically involve the use of
cell membranes expressing the receptor of interest and a radiolabeled cannabinoid ligand (e.g.,
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[BH]CP55,940). The ability of increasing concentrations of PSB-SB-487 to displace the
radioligand from the receptor is measured, and the data are analyzed to calculate the Ki value.

Functional Assays

GPR55 Antagonism: The antagonistic activity of PSB-SB-487 at the GPR55 receptor is
typically assessed using a functional assay that measures a downstream signaling event, such
as intracellular calcium mobilization or (3-arrestin recruitment, in response to a GPR55 agonist
(e.g., L-a-lysophosphatidylinositol - LPI). The assay is performed in cells expressing GPR55.
The ability of PSB-SB-487 to inhibit the agonist-induced response is quantified to determine its
antagonist potency (e.g., ICso).

CB2 Agonism: The agonist activity of PSB-SB-487 at the CB2 receptor can be determined
using various functional assays, such as a [3°*S]GTPyS binding assay or a cyclic AMP (CAMP)
accumulation assay in cells expressing the CB2 receptor. In the [3°S]GTPyS binding assay,
agonist activation of the G-protein coupled CB2 receptor stimulates the binding of [3>°S]GTPyS
to the Ga subunit. The concentration-dependent increase in [3>°S]GTPyS binding in the
presence of PSB-SB-487 is measured to determine its efficacy and potency (ECso).

Potential Applications in Research and Drug
Development

The dual pharmacology of PSB-SB-487 makes it a valuable research tool for elucidating the
distinct and overlapping roles of GPR55 and CB2 in various physiological and disease states.
Its potential therapeutic applications are being explored in areas such as:

 Inflammatory Disorders: By activating the anti-inflammatory CB2 receptor and blocking the
pro-inflammatory GPR55 receptor, PSB-SB-487 may offer a synergistic approach to treating
inflammatory conditions.

» Neuropathic Pain: Both GPR55 and CB2 are implicated in the modulation of pain signals.

e Oncology: GPR55 has been linked to cancer cell proliferation, making its antagonism a
potential therapeutic strategy.

Conclusion
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PSB-SB-487 is a unique pharmacological agent with a dual-action mechanism targeting
GPR55 and CB2 receptors. Its distinct profile provides a valuable tool for researchers
investigating the complex signaling networks involving these receptors. Further preclinical and
clinical studies are warranted to fully explore the therapeutic potential of this compound and
similar dual-target ligands.

Disclaimer: This document is intended for informational purposes for a scientific audience and
is not a substitute for professional medical advice. PSB-SB-487 is a research chemical and
should be handled by qualified professionals in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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